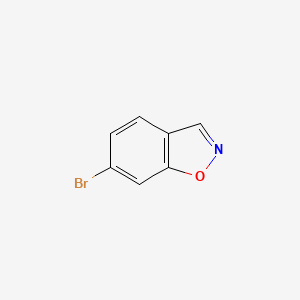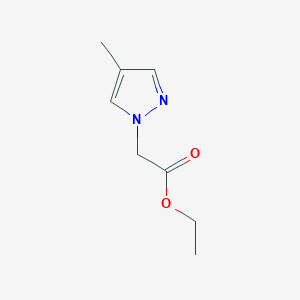
2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is a brominated ketone with additional methoxy and nitro substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they offer insights into the behavior of structurally related brominated aromatic ketones and their reactions, which can be extrapolated to understand the properties and reactivity of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone.
Synthesis Analysis
The synthesis of brominated aromatic ketones, similar to the target compound, typically involves the bromination of an existing aromatic ketone. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as a brominating agent, yielding a product with a purity of 90.2% . This suggests that a similar approach could be used for the synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone, starting from 1-(3-methoxy-4-nitrophenyl)ethanone and using bromine for the halogenation step.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been studied using computational methods and compared with experimental data . These studies provide a basis for understanding the electronic structure and stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization. The presence of electron-withdrawing groups such as nitro and methoxy in the target compound would likely affect its electronic properties, including the HOMO-LUMO gap, which can be indicative of its chemical reactivity.
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, including coupling with amines. For example, the reaction of 2-bromo-7-methoxytropone with o-aminophenol led to the formation of several products, indicating the reactivity of the brominated ketone towards nucleophilic substitution . This suggests that 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone could also participate in similar reactions, potentially yielding a range of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by the nature of the substituents on the aromatic ring. The introduction of a nitro group can affect the compound's electron density and reactivity, while a methoxy group can influence its solubility and hydrogen bonding potential. The presence of a bromine atom can make the compound susceptible to nucleophilic attack, which is a key consideration in its reactivity profile. The compound's potential antitumor activity could be inferred from related compounds, where substituents in specific positions on the phenyl ring have been shown to possess antitumor activity .
科学的研究の応用
Electrophilic Bromination in Organic Synthesis
2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is a compound that has been utilized in the study of selective α-monobromination of alkylaryl ketones. This process is significant in organic synthesis for creating α-bromo-alkylaryl ketones, which are valuable intermediates in pharmaceutical and agrochemical industries. The research demonstrates the efficiency and regioselectivity of ionic liquids as bromine sources, providing a simple and highly selective method for electrophilic bromination of various alkylaryl ketones (W. Ying, 2011).
Synthesis of Chalcone Analogues
Another application of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is in the synthesis of α,β-unsaturated ketones, acting as chalcone analogues. This process involves an electron-transfer chain reaction with cyclic nitronate anions, following a S(RN)1 mechanism. Such reactions are essential for synthesizing a wide variety of chalcone analogues, which have potential applications in medicinal chemistry and drug discovery (C. Curti, A. Gellis, P. Vanelle, 2007).
Development of Bioactive Compounds
Research involving 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone has also extended to the synthesis and bioevaluation of compounds against various biological targets. For example, the synthesis of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives has been explored. These compounds were evaluated for their nematicidal activity, showcasing the potential of derivatives of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone in the development of bioactive compounds (Sumona Kumari, Rajvir Singh, R. K. Walia, 2014).
Enantiomerically Pure Synthesis
The compound has also been used in the study of enantiomerically pure synthesis, essential for creating specific isomers of pharmaceutical importance. For instance, research on the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes demonstrates the potential of using 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone derivatives in the stereoselective synthesis of compounds (Shuo Zhang et al., 2014).
Safety and Hazards
将来の方向性
The future directions for the study of “2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone” could involve further exploration of its biological activities and potential applications. For instance, the synthesis of new oxadiazole derivatives and screening them against Salmonella typhi could lead to the discovery of new leads .
特性
IUPAC Name |
2-bromo-1-(3-methoxy-4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9-4-6(8(12)5-10)2-3-7(9)11(13)14/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWMRBOYINCKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591742 |
Source


|
| Record name | 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone | |
CAS RN |
90725-63-6 |
Source


|
| Record name | 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














